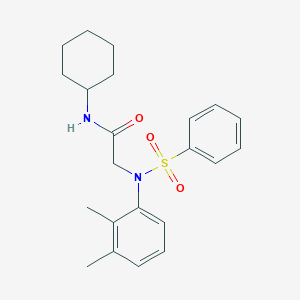

![molecular formula C19H12O3 B5188299 7-oxo-7H-benzo[de]anthracen-3-yl acetate](/img/structure/B5188299.png)

7-oxo-7H-benzo[de]anthracen-3-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-oxo-7H-benzo[de]anthracen-3-yl acetate is a synthetic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is also known as benzo[a]pyrene-7,8-dione acetate and is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 7-oxo-7H-benzo[de]anthracen-3-yl acetate involves the formation of reactive intermediates that can bind to DNA and cause mutations. The compound is metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates such as diol epoxides. These reactive intermediates can form covalent adducts with DNA, leading to mutations and DNA damage. The compound can also induce oxidative stress and inflammation, which can further contribute to its carcinogenic effects.

Biochemical and physiological effects:

7-oxo-7H-benzo[de]anthracen-3-yl acetate has been shown to induce a wide range of biochemical and physiological effects. It can induce DNA damage, mutations, and chromosomal aberrations in different cell types. The compound can also alter gene expression and protein synthesis, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. The compound can also induce oxidative stress and inflammation, which can further contribute to its carcinogenic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 7-oxo-7H-benzo[de]anthracen-3-yl acetate in lab experiments include its potent mutagenic and carcinogenic effects, which make it a useful tool to study the mechanisms of DNA damage and mutations. The compound is also widely available and relatively inexpensive. However, the compound has some limitations, including its toxicity and potential for environmental contamination. The compound also requires specialized equipment and expertise to handle safely.

Future Directions

There are several future directions for research on 7-oxo-7H-benzo[de]anthracen-3-yl acetate. One direction is to study the metabolism and detoxification of the compound in different organisms, including humans. Another direction is to study the role of the compound in the development of different types of cancer and to identify potential therapeutic targets. The compound can also be used to study the effects of environmental pollutants on human health and to develop strategies to reduce their impact. Finally, the compound can be used to study the mechanisms of DNA damage and mutations and to develop new approaches for preventing and treating cancer.

Synthesis Methods

The synthesis of 7-oxo-7H-benzo[de]anthracen-3-yl acetate involves the reaction of benzo[a]pyrene with acetic anhydride in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the product is obtained after purification by column chromatography. The yield of the product depends on the reaction conditions and ranges from 50-70%.

Scientific Research Applications

7-oxo-7H-benzo[de]anthracen-3-yl acetate has been extensively used in scientific research due to its unique properties. It is a potent mutagen and carcinogen, and its ability to induce DNA damage and mutations has been extensively studied. It is also used as a model compound to study the metabolism and detoxification of PAHs in different organisms. The compound is also used to study the mechanism of action of other PAHs and their effects on cellular processes.

properties

IUPAC Name |

(7-oxobenzo[a]phenalen-3-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O3/c1-11(20)22-17-10-9-13-12-5-2-3-6-14(12)19(21)16-8-4-7-15(17)18(13)16/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCXERTVYWJNDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-oxo-7H-benzo[de]anthracen-3-yl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine](/img/structure/B5188218.png)

![4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5188240.png)

![4-(3-pyridinylmethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5188248.png)

![4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5188251.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5188270.png)

![N-[2-(3-pyridinyloxy)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5188282.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B5188296.png)

![N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)

![3-(4-chlorobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5188325.png)

![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)